6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Group: This step might involve nucleophilic substitution reactions.
Attachment of the 4-nitrophenylmethylsulfanyl Group: This could be done via thiol-ene reactions or other sulfur-based coupling reactions.
Addition of the 2-phenylethyl Group: This step might involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Use of Catalysts: To enhance reaction rates and selectivity.
Optimization of Solvents: To improve solubility and reaction efficiency.
Purification Techniques: Such as crystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or catalytic hydrogenation.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines from nitro groups.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one might be studied for various applications:
Chemistry: As a building block for more complex molecules.
Biology: For its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: In the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting key enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Such as 2-phenylquinazolin-4-one.
Morpholine-Containing Compounds: Like morpholine derivatives used in pharmaceuticals.
Nitrophenyl Compounds: Such as nitrophenyl ethers and sulfides.
Uniqueness
6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c32-26-24-18-23(29-14-16-35-17-15-29)10-11-25(24)28-27(30(26)13-12-20-4-2-1-3-5-20)36-19-21-6-8-22(9-7-21)31(33)34/h1-11,18H,12-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIQNOIYVOTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.